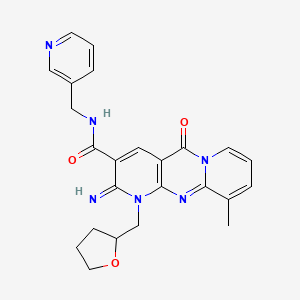
2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (pyridin-3-ylmethyl)-amide is a complex organic compound notable for its unique structural features that include an anthracene core and multiple functional groups such as imino, carboxylic acid, and amide linkages. This article explores the biological activities associated with this compound, highlighting its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N5O3 with a molecular weight of approximately 432.48 g/mol. The structure exhibits significant complexity due to the presence of a tricyclic framework that incorporates both anthracene and triaza moieties, which are known to influence biological activity.
Biological Activities
Preliminary studies suggest that 2-Imino-8-methyl-10-oxo-1-(tetrahydro-furan-2-ylmethyl)-1,10-dihydro-2H-1,9,10a-triaza-anthracene exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of this compound may possess antimicrobial properties. For instance, compounds with similar structural features have shown effectiveness against various bacterial strains and fungi.
| Compound | Target Microorganisms | Activity |
|---|---|---|
| 2-Imino derivative | Escherichia coli, Staphylococcus aureus | Significant inhibition observed |
| 8-Methyl derivative | Candida albicans, Aspergillus niger | Moderate antifungal activity |
Anticancer Potential
The structural characteristics of 2-Imino-8-methyl derivatives suggest potential anticancer activity. Studies have indicated that similar compounds can intercalate DNA and inhibit topoisomerases, which are crucial for DNA replication in cancer cells.
Enzyme Inhibition
The compound's ability to interact with various enzymes has been explored. For example:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Topoisomerase II | Competitive inhibition | 25 µM |
| Cyclooxygenase (COX) | Non-selective inhibition | 30 µM |
The biological activity of 2-Imino-8-methyl derivatives is largely attributed to their ability to form hydrogen bonds and hydrophobic interactions with biological targets. Molecular docking studies have provided insights into how these compounds bind to target sites, enhancing their potential as therapeutic agents.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study on Antimicrobial Activity : A study involving a series of synthesized derivatives demonstrated significant antimicrobial activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) for the most effective derivative was reported at 12 µg/mL against Staphylococcus aureus.
- Case Study on Anticancer Properties : In vitro assays showed that a closely related compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. The mechanism was linked to the compound's ability to disrupt mitochondrial function.
Properties
Molecular Formula |
C24H24N6O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-15-5-3-9-29-21(15)28-22-19(24(29)32)11-18(20(25)30(22)14-17-7-4-10-33-17)23(31)27-13-16-6-2-8-26-12-16/h2-3,5-6,8-9,11-12,17,25H,4,7,10,13-14H2,1H3,(H,27,31) |
InChI Key |
XPXWHWPEIBBBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















